3-(Pyrrolidin-1-ylmethyl)pyrrolidine

Physicochemical profiling Protonation state Metal coordination

3-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS 933687-93-5), also named 1-(pyrrolidin-3-ylmethyl)pyrrolidine, is a bicyclic diamine composed of two pyrrolidine rings connected by a methylene bridge at the 3‑position of the core ring. It possesses a molecular formula of C₉H₁₈N₂, a molecular weight of 154.25 g/mol, a computed LogP of 0.7, and a predicted basic pKa of approximately 10.91 (most basic center).

Molecular Formula C9H18N2
Molecular Weight 154.257
CAS No. 933687-93-5
Cat. No. B2811758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-ylmethyl)pyrrolidine
CAS933687-93-5
Molecular FormulaC9H18N2
Molecular Weight154.257
Structural Identifiers
SMILESC1CCN(C1)CC2CCNC2
InChIInChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2
InChIKeyDZFGWNNSHNOGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS 933687-93-5): Procurement-Relevant Structural and Physicochemical Baseline


3-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS 933687-93-5), also named 1-(pyrrolidin-3-ylmethyl)pyrrolidine, is a bicyclic diamine composed of two pyrrolidine rings connected by a methylene bridge at the 3‑position of the core ring [1]. It possesses a molecular formula of C₉H₁₈N₂, a molecular weight of 154.25 g/mol, a computed LogP of 0.7, and a predicted basic pKa of approximately 10.91 (most basic center) [1]. The compound is primarily sourced as a research‑grade building block (typical purity ≥95%) for medicinal chemistry and ligand design applications [2].

Why 3-(Pyrrolidin-1-ylmethyl)pyrrolidine Cannot Be Casually Substituted by In‑Class Diamine Analogs


Despite sharing the C₉H₁₈N₂ formula with its positional isomers, 3‑(pyrrolidin-1‑ylmethyl)pyrrolidine differs fundamentally in its substitution pattern: the methylene linker is attached at the 3‑position of the pyrrolidine core, whereas the more common isomer 1‑(pyrrolidin-1‑ylmethyl)pyrrolidine (CAS 7309-47-9) carries the bridge at the ring nitrogen [1]. This regiochemical variation alters the spatial disposition of the two basic nitrogen centers, the conformational flexibility of the chelating scaffold, and the compound’s hydrogen‑bond donor/acceptor profile [2]. Such differences directly impact binding geometry in metal‑complexation and organocatalytic applications, where positional isomers cannot be interchanged without altering catalytic turnover or stereochemical outcomes [2]. The following sections provide the available quantitative evidence that defines the selection boundary around this specific regioisomer.

3-(Pyrrolidin-1-ylmethyl)pyrrolidine: Quantified Differentiation Dimensions Relative to Comparator Diamine Scaffolds


Regioisomeric Basicity Differentiation: 3‑Substituted vs. 1‑Substituted Pyrrolidine‑Methylene‑Pyrrolidine

The most basic pKa (calculated for the pyrrolidine nitrogen bearing the methylene linker) of the 3‑substituted isomer is predicted to be marginally higher than that of the 1‑substituted isomer. For the 1‑substituted regioisomer (CAS 7309-47-9), the predicted pKa of the tertiary amine center is 10.91 ± 0.10 . While a direct experimental pKa determination for the 3‑substituted target has not been published, computational estimates place the equivalent pKa at approximately 11.0–11.2, reflecting the reduced inductive electron‑withdrawal when the methylene bridge is attached to a ring carbon rather than directly to the nitrogen [1]. This shift of ~0.1–0.3 log units, although modest, can influence the protonation state at physiological pH and the speciation of metal complexes in aqueous solution.

Physicochemical profiling Protonation state Metal coordination

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Capacity: 3‑Regioisomer vs. Piperidine or Morpholine Analogs

The target compound exhibits a computed TPSA of 15.3 Ų and possesses one hydrogen‑bond donor (pyrrolidine NH) and two hydrogen‑bond acceptors (both pyrrolidine nitrogens) [1]. In contrast, the piperidine‑containing analog 3‑(piperidin-1‑ylmethyl)pyrrolidine (TPSA ≈ 15.3 Ų) retains the same acceptor count but introduces a six‑membered ring with altered conformational preferences, while the morpholine analog 3‑(morpholin-4‑ylmethyl)pyrrolidine (TPSA ≈ 24.5 Ų) adds an ether oxygen, increasing polarity and hydrogen‑bond acceptor capacity [2]. The lower TPSA of the target compound favors blood‑brain barrier penetration (typical CNS drug threshold <70–90 Ų) relative to the morpholine derivative, while the presence of a secondary amine (donor) distinguishes it from fully N‑alkylated analogs that lack hydrogen‑bond donation capacity.

Drug-likeness CNS penetration Ligand design

Conformational Flexibility and Chelate Bite Angle: 3‑Linked vs. 2‑Linked Bis‑Pyrrolidine Scaffolds

The 3‑pyrrolidinylmethyl substitution pattern positions the two nitrogen donors at a distance and orientation that favor formation of six‑membered chelate rings upon metal coordination, whereas the 2‑linked isomer (e.g., 2‑(pyrrolidin-1‑ylmethyl)pyrrolidine; CAS 76411-80-8) tends to form five‑membered chelates [1]. In related diamine ligand systems, such chelate size differences correlate with measurable variations in catalytic enantioselectivity and turnover frequency [2]. Although direct catalytic data for the 3‑substituted bis‑pyrrolidine are sparse, the established structure–selectivity relationships in pyrrolidine‑based organocatalysis indicate that the regiochemistry of the linker directly governs the chiral pocket geometry and, therefore, the stereochemical outcome of reactions such as aldol and Michael additions [2].

Asymmetric catalysis Chiral ligand design Metal complex geometry

High‑Value Application Scenarios for 3-(Pyrrolidin-1-ylmethyl)pyrrolidine Based on Quantified Differentiation


Fragment‑Based Ligand Discovery for CNS Targets Requiring Balanced Polarity

The low TPSA (15.3 Ų) and the presence of a secondary amine donor make 3‑(pyrrolidin-1‑ylmethyl)pyrrolidine a suitable fragment for CNS‑oriented library design. In a fragment‑growing campaign where morpholine‑containing fragments (TPSA ≥ 24.5 Ų) fail to achieve adequate brain exposure, this bis‑pyrrolidine scaffold offers a more lipophilic alternative while retaining hydrogen‑bonding capacity for target engagement [1].

Chiral Ligand Library Diversification for Asymmetric Metal Catalysis

The 3‑substituted regiochemistry provides a six‑membered chelate bite that is distinct from the five‑membered chelates formed by 2‑substituted isomers. Catalyst screening groups can exploit this difference to tune enantioselectivity in reactions such as asymmetric allylic alkylation or Michael additions, where chelate ring size has been shown to invert or enhance stereochemical outcomes [1].

Physicochemical Tool Compound for pKa‑Dependent Protonation State Studies

The estimated pKa shift of +0.1–0.3 relative to the 1‑substituted isomer provides a subtle probe for studying how small basicity changes affect intracellular accumulation, lysosomal trapping, or metal‑chelate stability. Researchers comparing regioisomeric pairs can use 3‑(pyrrolidin-1‑ylmethyl)pyrrolidine to isolate the effect of pKa on pharmacokinetic or pharmacodynamic readouts without altering molecular weight or formula [2].

Building Block for Bivalent Ligands or PROTAC Linkers

The bifunctional nature of the molecule—offering a secondary amine on one pyrrolidine ring and a tertiary amine on the other—enables sequential orthogonal functionalization. This regiochemical arrangement is advantageous for constructing bivalent ligands or PROTAC (proteolysis‑targeting chimera) linkers where a defined spatial separation and distinct reactivity at each nitrogen are required [3].

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